![molecular formula C13H18N4O B2419401 N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide CAS No. 2411253-58-0](/img/structure/B2419401.png)
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide, also known as JNJ-40411813, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of piperidine derivatives and has been shown to have promising effects in various preclinical studies.
作用機序
The exact mechanism of action of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act on various molecular targets in the body. One of the proposed mechanisms of action is through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide can increase the levels of endocannabinoids in the body, which can have various physiological effects. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors in the body, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide are diverse and depend on the specific disease model and experimental conditions. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons. In cancer, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, this compound has been shown to have analgesic effects and can reduce pain in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and can modulate the immune response.
実験室実験の利点と制限
One of the advantages of using N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide in lab experiments is its high potency and selectivity for its molecular targets. This compound has been optimized for its purity and yield, which makes it suitable for use in various experimental conditions. Additionally, this compound has been shown to have low toxicity and can be administered in various forms, including oral and intravenous. One of the limitations of using this compound in lab experiments is its limited availability and high cost. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the experimental results.
将来の方向性
There are several future directions for the research on N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide. One of the areas that require further investigation is the exact mechanism of action of this compound. By understanding the molecular targets and pathways involved, researchers can optimize the therapeutic potential of this compound. Additionally, further studies are needed to explore the potential of this compound in various disease models, including neurodegenerative diseases, cancer, and pain management. Finally, the development of novel drug formulations and delivery methods can enhance the efficacy and safety of this compound for clinical use.
合成法
The synthesis of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide involves the reaction of 1-(2-bromoethyl)-4-methylpiperidine with 2-cyanopyrimidine in the presence of a base. The resulting intermediate is then treated with propargylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
科学的研究の応用
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has shown promising results in various preclinical studies, and its potential therapeutic benefits have been explored in several disease models. Some of the areas where this compound has been studied include neurodegenerative diseases, cancer, and pain management. In neurodegenerative diseases, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease models. In cancer, this compound has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have analgesic effects and can reduce pain in animal models.
特性
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-2-12(18)16-9-11-5-3-8-17(10-11)13-14-6-4-7-15-13/h2,4,6-7,11H,1,3,5,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQHOBOEBUCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCN(C1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)
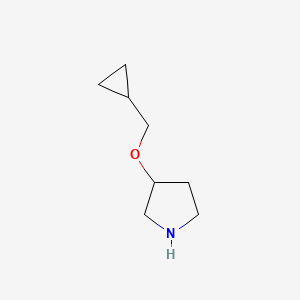
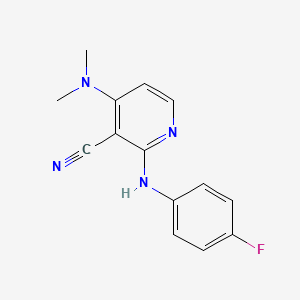
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
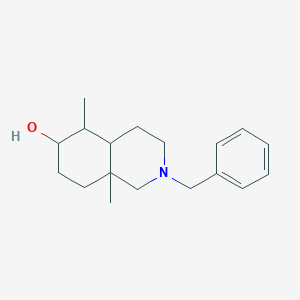
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)
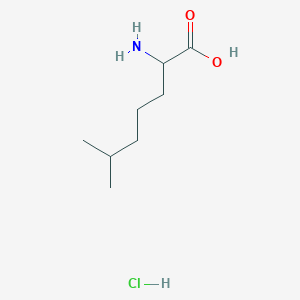
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)
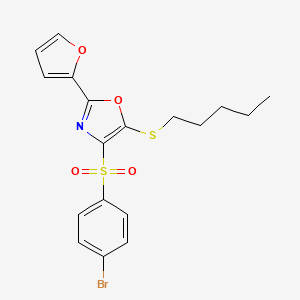
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)